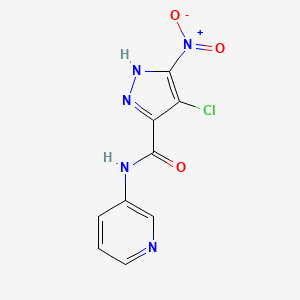
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential anticancer properties. It was first identified as a modulator of the tumor suppressor protein p53, which is frequently mutated in many types of cancer. CP-31398 has been shown to restore the function of mutant p53 and induce apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide works by binding to mutant p53 and stabilizing its structure, which restores its function as a tumor suppressor protein. This leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the growth of tumor cells by inducing cell cycle arrest and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its ability to restore the function of mutant p53 and induce apoptosis in cancer cells. It has also been shown to sensitize tumor cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide, including its potential use in combination with other anticancer therapies, its potential use in the treatment of neurodegenerative diseases, and its potential use in the development of personalized cancer therapies based on p53 mutations. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Métodos De Síntesis
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 5-nitro-2-pyridinylamine with 4-chloro-3-hydrazinopyrazole-5-carboxylic acid, followed by cyclization with triethylorthoformate. Another method involves the reaction of 5-nitro-2-pyridinylamine with 4-chloro-3-formylpyrazole, followed by reduction with sodium borohydride and acetylation with acetic anhydride.
Aplicaciones Científicas De Investigación
4-chloro-5-nitro-N-3-pyridinyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential anticancer properties. It has been shown to restore the function of mutant p53 and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-chloro-5-nitro-N-pyridin-3-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5O3/c10-6-7(13-14-8(6)15(17)18)9(16)12-5-2-1-3-11-4-5/h1-4H,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHBMRUICWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6105355.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B6105367.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6105369.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6105377.png)
![7-(2-methoxyethyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6105390.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6105401.png)
![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)
![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)
